10-Fold Higher Lipophilicity (LogP) vs. Sarcosine Enhances Predicted Membrane Permeability
The calculated LogP of the target compound free base (1.86) is approximately 2.57 log units higher than the consensus AlogP of sarcosine (-0.71) [1]. This difference corresponds to roughly a 370-fold increase in predicted octanol-water partition coefficient, indicative of substantially greater lipophilicity. In CNS drug discovery, LogP values in the range of 1–3 are generally considered optimal for passive blood-brain barrier penetration, whereas the negative LogP of sarcosine limits its passive membrane permeability. The enhanced lipophilicity arises from the addition of the 2-chlorobenzyl group and the N-methyl substitution on the glycine scaffold .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 1.86 (computed) |
| Comparator Or Baseline | Sarcosine: AlogP -0.71 (Plantaedb); XlogP -2.80 |
| Quantified Difference | ΔLogP ≈ +2.57 (vs. AlogP), representing ~370-fold greater lipophilicity |
| Conditions | In silico prediction; free base forms of both compounds; data from ChemScene and Plantaedb databases respectively |
Why This Matters
Compound logP of 1.86 falls within the CNS-optimal range (1–3), making this compound a more suitable starting point than sarcosine for GlyT1-targeted CNS drug discovery programs seeking passive blood-brain barrier permeability.
- [1] Plantaedb. Sarcosine. Atomic LogP (AlogP) -0.71; XlogP -2.80. View Source
